3-(2,4-Difluorophenyl)prop-2-en-1-amine
CAS No.:
Cat. No.: VC18251058
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F2N |
|---|---|
| Molecular Weight | 169.17 g/mol |
| IUPAC Name | (E)-3-(2,4-difluorophenyl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C9H9F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+ |
| Standard InChI Key | CURQSJPQMYDLSW-OWOJBTEDSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)F)/C=C/CN |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C=CCN |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound is systematically named (E)-3-(2,4-difluorophenyl)prop-2-en-1-amine, with the following identifiers:
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Molecular formula:
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Molecular weight: 169.17 g/mol
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IUPAC Name: (E)-3-(2,4-difluorophenyl)prop-2-en-1-amine
Structural Characterization
The structure comprises a propenyl chain () with an amine group at position 1 and a 2,4-difluorophenyl ring at position 3 (Figure 1). The E-configuration of the double bond is confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography data from analogous fluorinated chalcones .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | FC1=C(C=C(C=C1)F)/C=C/CN | |
| InChIKey | CURQSJPQMYDLSW-OWOJBTEDSA-N | |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is synthesized via Claisen-Schmidt condensation or Mizoroki-Heck arylation, methods commonly employed for fluorinated allylamines . A representative pathway involves:
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Condensation: Reaction of 2,4-difluorobenzaldehyde with propenylamine derivatives under basic conditions.
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Stereoselective reduction: Use of catalysts like palladium or nickel to ensure E-selectivity .
Example Protocol (Adapted from ):
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Reactants: 2,4-Difluorobenzaldehyde (1.0 equiv), propenylamine (1.2 equiv), Pd(OAc) (5 mol%), NaBH (2.0 equiv).
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Conditions: Methanol, 70°C, 14 hours.
Alternative Methods
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Knoevenagel condensation: Employed for chalcone intermediates, followed by reductive amination .
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Asymmetric catalysis: CBS (Corey-Bakshi-Shibata) reduction for enantioselective synthesis .
Physicochemical Properties
Solubility and Stability
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Solubility: Lipophilic due to fluorine substituents; soluble in dichloromethane, THF, and ethanol .
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Stability: Sensitive to oxidation; recommended storage under inert gas at –20°C .
Spectroscopic Data
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NMR (600 MHz, CDCl): δ 7.42 (m, 1H, Ar-H), 6.98–6.85 (m, 2H, Ar-H), 6.38 (dt, , 1H, CH=CH), 3.78 (d, , 2H, NH) .
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IR (KBr): 3350 cm (N-H stretch), 1620 cm (C=C), 1500 cm (C-F) .
Biological and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Antimicrobial agents: Analogous difluorophenylpropenylamines inhibit Staphylococcus aureus biofilm formation .
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Anticancer candidates: Chalcone derivatives demonstrate activity against HepG2 and HCT116 cell lines .
Table 2: Biological Activity of Analogous Compounds
| Compound | Activity (IC) | Target | Source |
|---|---|---|---|
| (E)-3-(3,4-Difluorophenyl)prop-2-en-1-amine | 12 µM | C. parapsilosis | |
| 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine | 18 µM | Tubulin |
Material Science
Fluorinated allylamines are explored in nonlinear optical (NLO) materials due to their polarized π-systems .
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